1-Bromo-3-(2-isocyanoethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-(2-isocyanoethyl)benzene is a specialized organic compound featuring a benzene ring substituted with a bromine atom and an isocyanoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(2-isocyanoethyl)benzene can be synthesized through a multi-step process. The initial step involves the bromination of benzene to form bromobenzene. This is typically achieved by the action of bromine on benzene in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(2-isocyanoethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki reaction, where it couples with other aromatic compounds in the presence of a palladium catalyst.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions produce corresponding oxides and reduced compounds.
Scientific Research Applications
1-Bromo-3-(2-isocyanoethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is explored for its potential biological activity and as a building block in the synthesis of bioactive molecules.
Medicine: Research is ongoing to investigate its potential as a precursor in the development of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Bromo-3-(2-isocyanoethyl)benzene exerts its effects involves its interaction with molecular targets through electrophilic aromatic substitution and nucleophilic addition reactions. The benzene ring’s electron-rich nature allows it to participate in various reactions, forming intermediates that lead to the final products. The isocyanoethyl group can also engage in nucleophilic addition, further diversifying the compound’s reactivity .
Comparison with Similar Compounds
Bromobenzene: Consists of a benzene ring with a single bromine atom.
Chlorobenzene: Similar to bromobenzene but with a chlorine atom instead of bromine.
Fluorobenzene: Contains a fluorine atom on the benzene ring.
Uniqueness: 1-Bromo-3-(2-isocyanoethyl)benzene is unique due to the presence of both a bromine atom and an isocyanoethyl group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and makes it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C9H8BrN |
---|---|
Molecular Weight |
210.07 g/mol |
IUPAC Name |
1-bromo-3-(2-isocyanoethyl)benzene |
InChI |
InChI=1S/C9H8BrN/c1-11-6-5-8-3-2-4-9(10)7-8/h2-4,7H,5-6H2 |
InChI Key |
WEEAFRMAQHMHLK-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[N+]CCC1=CC(=CC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.